molecular formula C26H52O B12649013 (2S)-2-tetracosyloxirane

(2S)-2-tetracosyloxirane

Cat. No.: B12649013
M. Wt: 380.7 g/mol
InChI Key: VHAXNXDRZSLKOX-SANMLTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Epoxides, C24-48-alkyl, can be synthesized through several methods, with epoxidation of alkenes being the most common. One typical method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which react with alkenes to form epoxides . The reaction is typically carried out at room temperature and is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product .

Industrial Production Methods

On an industrial scale, epoxides are often produced using hydrogen peroxide and a base catalyst. This method involves the oxidation of unsaturated compounds to form the corresponding epoxides . The process is efficient and can be scaled up for large-scale production.

Properties

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

(2S)-2-tetracosyloxirane

InChI

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3/t26-/m0/s1

InChI Key

VHAXNXDRZSLKOX-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC[C@H]1CO1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

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